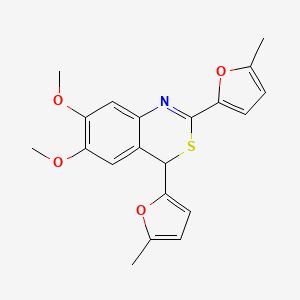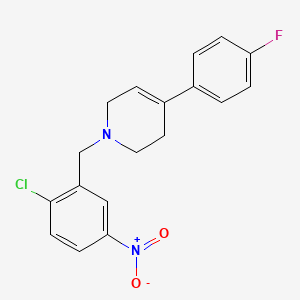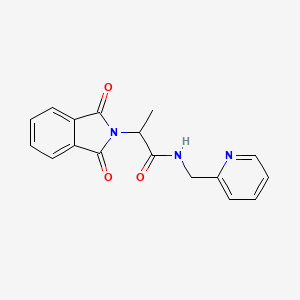![molecular formula C14H7Cl3F3NO B5116769 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用機序
2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 exerts its pharmacological effects by inhibiting the activation of the NF-κB pathway. This pathway is involved in the regulation of inflammation, immune response, and cell survival. By inhibiting the activation of this pathway, 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 can reduce inflammation, inhibit the growth and proliferation of cancer cells, and inhibit the replication of viruses.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. Additionally, 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of viruses by interfering with viral protein synthesis.
実験室実験の利点と制限
2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and its pharmacological effects are well characterized. However, there are some limitations to its use in lab experiments. 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082. One area of research is the development of new drugs based on the structure of 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its pharmacological effects and to optimize its therapeutic potential.
合成法
The synthesis of 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 involves the reaction of 4-chloro-2-trifluoromethylbenzoic acid with thionyl chloride to obtain 4-chloro-2-trifluoromethylbenzoyl chloride. This intermediate is then reacted with 4-chloroaniline to obtain the final product, 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082.
科学的研究の応用
2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation. This compound has also been found to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide 11-7082 has been found to possess anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.
特性
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO/c15-7-2-4-12(10(5-7)14(18,19)20)21-13(22)9-3-1-8(16)6-11(9)17/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCQGXQLKYKATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)

![3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)

